Phytofluene

Bioavailability Pharmacokinetics Intestinal absorption

Phytofluene (CAS 540-05-6) is a naturally occurring 40-carbon carotenoid intermediate in the biosynthetic pathway of colored carotenoids such as lycopene and β-carotene, possessing a short conjugated double-bond system (five conjugated double bonds) that renders it colorless, structurally less rigid, and chemically distinct from its pigmented analogs. Unlike most carotenoids, phytofluene exhibits both singlet oxygen quenching and UVA-induced photosensitization activities, demonstrating a dual photochemical behavior that differentiates it within the carotenoid family.

Molecular Formula C40H62
Molecular Weight 542.9 g/mol
CAS No. 540-05-6
Cat. No. B1236011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytofluene
CAS540-05-6
Synonymsphytofluene
phytofluene, (cis)-isome
Molecular FormulaC40H62
Molecular Weight542.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
InChIInChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11+,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
InChIKeyOVSVTCFNLSGAMM-OUOOUFEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytofluene (CAS 540-05-6): A Colorless Carotenoid Intermediate with Unique Photochemical and Bioavailability Properties


Phytofluene (CAS 540-05-6) is a naturally occurring 40-carbon carotenoid intermediate in the biosynthetic pathway of colored carotenoids such as lycopene and β-carotene, possessing a short conjugated double-bond system (five conjugated double bonds) that renders it colorless, structurally less rigid, and chemically distinct from its pigmented analogs [1]. Unlike most carotenoids, phytofluene exhibits both singlet oxygen quenching and UVA-induced photosensitization activities, demonstrating a dual photochemical behavior that differentiates it within the carotenoid family [2]. Phytofluene is detectable in human serum and accumulates in tissues following dietary intake, primarily from tomato-based sources [1].

Why Phytofluene Cannot Be Substituted by Lycopene or Other Common Carotenoids


Generic substitution of phytofluene with other carotenoids such as lycopene, β-carotene, or even its immediate precursor phytoene fails due to fundamental differences in physicochemical properties and biological fate. Phytofluene is colorless and possesses a less rigid conformation compared to pigmented carotenoids, which affects its interaction with biological matrices and its light absorption profile [1]. Critically, phytofluene exhibits significantly higher oral bioavailability than lycopene and β-carotene, with a distinct intestinal absorption profile that does not correlate with the expression patterns of key transporters [2]. Furthermore, phytofluene is unique among carotenoids in acting as an efficient UVA photosensitizer while also quenching singlet oxygen in the dark, a dual behavior not observed with phytoene or lycopene [3]. These quantifiable differences render in-class substitution scientifically unsound for applications requiring predictable absorption kinetics, specific photochemical behavior, or UV-absorbing antioxidant activity.

Quantitative Differentiation of Phytofluene (CAS 540-05-6) Against Lycopene, Phytoene, and β-Carotene


Phytofluene Exhibits 2.5-Fold Higher Bioavailability Than Lycopene and 9.5-Fold Higher Than β-Carotene in Murine Model

In a direct head-to-head comparison in mice gavaged with carotene-rich oil-in-water emulsions, phytofluene demonstrated significantly higher bioavailability than lycopene, phytoene, and β-carotene. The area under the curve (AUC) for phytofluene was 0.76 ± 0.09 μmol/L·h, compared to 0.30 ± 0.05 μmol/L·h for lycopene, 0.09 ± 0.05 μmol/L·h for phytoene, and 0.08 ± 0.01 μmol/L·h for β-carotene [1].

Bioavailability Pharmacokinetics Intestinal absorption

Phytofluene Quenches Singlet Oxygen with a 5-Fold Higher Rate Constant Than Phytoene

Phytofluene quenches singlet molecular oxygen (¹O₂) in the dark with a quenching rate constant (kq) of (2 ± 0.5) × 10⁷ M⁻¹·s⁻¹, which is 5-fold higher than the kq of phytoene, measured at (4 ± 1) × 10⁶ M⁻¹·s⁻¹ [1]. For context, the most efficient biological carotenoid, lycopene, has a reported kq of approximately 9 × 10⁹ M⁻¹·s⁻¹ [2].

Singlet oxygen quenching Photochemistry Antioxidant mechanism

Phytofluene Acts as a Potent UVA Photosensitizer of Singlet Oxygen with 85% Quantum Yield, a Property Absent in Phytoene

Under UVA irradiation in aerated solutions, phytofluene efficiently generates singlet oxygen (¹O₂) with a quantum yield of 85 ± 5%, whereas phytoene is almost completely inactive in this process [1]. This photosensitization activity is a unique deviation from the classical photoprotective role typically ascribed to carotenoids [1].

UVA photosensitization Photodynamic applications Singlet oxygen generation

Tomato Extract with Phytofluene Reduces UV-Induced Erythema by 48% Versus 25% Reduction with Synthetic Lycopene Alone

In a 12-week human clinical trial, supplementation with a tomato extract containing phytofluene and phytoene (Lyc-o-Guard-Drink) reduced UV-induced erythema (Δa-value) by 48% from baseline, compared to a 38% reduction with Lyc-o-Mato® extract and only a 25% reduction with synthetic lycopene alone, despite all groups ingesting equivalent amounts of lycopene (~10 mg/day) [1].

Photoprotection Erythema prevention UV damage Clinical trial

Phytofluene Exhibits Superior Free Radical Scavenging Activity Relative to Phytoene in ABTS⁺• Assay, Though Inferior to Lycopene

In the ABTS⁺• decolouration assay, lycopene (LYC), phytofluene (PF), and phytoene (PE) were all active as free radical scavengers via the electron transfer mechanism, with lycopene exhibiting the highest activity and phytoene the lowest. Phytofluene's activity fell intermediate between the two. Importantly, phytofluene and phytoene exhibited a higher antioxidant capacity than expected based solely on their limited number of conjugated double bonds (5 and 3, respectively) [1].

Free radical scavenging ABTS assay Antioxidant ranking

Optimal Procurement and Application Scenarios for Phytofluene Based on Evidence


Formulation of High-Bioavailability Oral Photoprotective Supplements

Given the 2.5-fold higher bioavailability of phytofluene compared to lycopene and its contribution to a 48% reduction in UV-induced erythema when combined with other tomato carotenoids [1], phytofluene is ideally suited for oral nutraceutical formulations targeting systemic photoprotection. Procurement of phytofluene-enriched tomato extracts or purified phytofluene can enable lower dose requirements while achieving superior clinical efficacy relative to lycopene-only supplements [2].

Development of UVA-Responsive Photodynamic Agents

Phytofluene's unique property as a UVA photosensitizer with an 85% quantum yield for singlet oxygen generation, coupled with its 5-fold higher singlet oxygen quenching rate constant over phytoene [3], positions it for specialized applications in photodynamic therapy or UVA-activated antimicrobial formulations. This dual behavior is not observed in phytoene or lycopene, making phytofluene the compound of choice for applications requiring controlled UVA-induced singlet oxygen production.

Intermediate-Strength Antioxidant Component in Combination Formulations

With free radical scavenging activity intermediate between lycopene (highest) and phytoene (lowest) [4], phytofluene serves as a strategic component in antioxidant formulations where maximal lycopene activity is not desired or where the colorless nature of phytofluene is advantageous for product aesthetics. The higher-than-expected antioxidant capacity relative to its conjugated double-bond count suggests unique electronic properties that may synergize with other antioxidants [4].

Standardized Reference Material for Carotenoid Bioavailability Studies

Phytofluene's significantly higher AUC (0.76 μmol/L·h) compared to lycopene (0.30 μmol/L·h), phytoene (0.09 μmol/L·h), and β-carotene (0.08 μmol/L·h) in controlled murine models [1] makes it an excellent reference standard for comparative carotenoid bioavailability studies. Its well-characterized intestinal absorption profile and the established interindividual variability data (CV = 88%) [5] further support its use as a calibration compound in pharmacokinetic research.

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